2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boronic ester derivative of pyridine featuring two fluorine substituents at the 2- and 4-positions and a tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 5-position. This compound is a critical intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of biaryl and heteroaryl structures in pharmaceutical and materials chemistry . The compound is cataloged under CAS No. 1256359-15-5 (similar derivatives in ) and is typically available at ≥95% purity .
Properties
IUPAC Name |
2,4-difluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BF2NO2/c1-10(2)11(3,4)17-12(16-10)7-6-15-9(14)5-8(7)13/h5-6H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAIQHNHNSAERFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN=C(C=C2F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BF2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Standard Reaction Protocol
A representative procedure involves suspending 5-bromo-2,4-difluoropyridine (10.0 g, 52.6 mmol) in anhydrous 1,4-dioxane (300 mL) under inert conditions. Bis(pinacolato)diboron (16.1 g, 63.1 mmol) and potassium acetate (15.5 g, 158 mmol) are added, followed by dichloro(1,1'-bis(diphenylphosphanyl)ferrocene)palladium(II) (Pd(dppf)Cl₂, 2.1 g, 2.6 mmol). The mixture is degassed, heated to 90°C for 7 hours, and cooled to room temperature. Workup includes extraction with ethyl acetate, washing with brine, and purification via silica gel chromatography to yield the product as a pale yellow solid (12.3 g, 100%).
Table 1: Key Reaction Parameters for Palladium-Catalyzed Borylation
Mechanistic Insights
The reaction proceeds via oxidative addition of the aryl bromide to palladium(0), followed by transmetalation with the diboron reagent to form an arylpalladium-boronate complex. Reductive elimination releases the boronate ester and regenerates the palladium catalyst. Fluorine substituents on the pyridine ring enhance electrophilicity at the C5 position, directing regioselective borylation.
Microwave-Assisted Synthesis
Microwave irradiation has been explored to accelerate reaction kinetics, particularly for substrates with steric or electronic challenges.
Optimized Microwave Protocol
In a sealed microwave vial, 5-bromo-2,4-difluoropyridine (2.0 g, 10.5 mmol), bis(pinacolato)diboron (3.2 g, 12.6 mmol), and tricyclohexylphosphine (0.18 g, 0.66 mmol) are combined in 1,4-dioxane (20 mL). Pd₂(dba)₃ (0.26 g, 0.28 mmol) is added, and the mixture is irradiated at 120°C for 30 minutes. Post-reaction, the crude product is filtered through a palladium scavenger and purified via recrystallization from hexane/ethyl acetate to afford the boronate ester (2.4 g, 89%).
Table 2: Comparative Analysis of Thermal vs. Microwave Conditions
| Condition | Thermal (90°C) | Microwave (120°C) |
|---|---|---|
| Reaction Time | 7 hours | 30 minutes |
| Yield | 100% | 89% |
| Energy Efficiency | Moderate | High |
| Scalability | Batch reactor | Limited to small scale |
Solvent and Base Optimization
The choice of solvent and base significantly impacts reaction efficiency and selectivity.
Solvent Screening
Polar aprotic solvents like 1,4-dioxane and tetrahydrofuran (THF) are preferred due to their ability to stabilize palladium intermediates. Water-containing systems (e.g., dioxane/water mixtures) have shown reduced yields (55%) due to hydrolysis side reactions.
Base Selection
Potassium acetate outperforms stronger bases like cesium carbonate in minimizing deboronation. A study comparing bases reported the following yields:
Industrial-Scale Production Considerations
Scaling up the synthesis requires addressing catalyst cost, solvent recovery, and purification efficiency.
Continuous Flow Reactors
Continuous flow systems enhance heat and mass transfer, enabling safer operation at elevated temperatures (100–120°C) and reducing reaction times to <1 hour. Catalyst immobilization on silica supports has been explored to facilitate recycling.
Purification Strategies
Industrial batches often employ crystallization over column chromatography. The product is typically dissolved in hot ethanol and cooled to −20°C, yielding >98% pure material after two recrystallizations.
Case Study: Process Optimization for High Yield
A recent pilot-scale study achieved a 95% yield by modifying the standard protocol:
Chemical Reactions Analysis
Types of Reactions
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various chemical reactions, including:
Suzuki-Miyaura Cross-Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl or vinyl-aryl compounds.
Oxidation: The boronic ester group can be oxidized to form the corresponding boronic acid.
Substitution: The fluorine atoms on the pyridine ring can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Palladium catalyst, base (e.g., potassium carbonate), and solvent (e.g., THF or DMF).
Oxidation: Hydrogen peroxide or other oxidizing agents.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Biaryl or Vinyl-Aryl Compounds: Formed from Suzuki-Miyaura cross-coupling.
Boronic Acid: Formed from the oxidation of the boronic ester group.
Substituted Pyridines: Formed from nucleophilic substitution reactions.
Scientific Research Applications
Organic Synthesis
Building Block for Complex Molecules
- 2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is extensively used as a building block in the synthesis of various organic compounds. Its ability to undergo palladium-catalyzed borylation reactions allows for the formation of complex structures that are pivotal in pharmaceuticals and agrochemicals .
Table 1: Comparative Reactivity with Other Compounds
Biological Applications
Enzyme Inhibitors
The compound has been investigated for its potential role as an enzyme inhibitor. Studies have shown that it can effectively inhibit certain enzymes involved in metabolic pathways related to cancer and infectious diseases .
Case Study: Inhibition of Cancer Cell Growth
A study demonstrated that derivatives of this compound exhibited significant inhibition of cancer cell proliferation in vitro. The mechanism was attributed to the interaction with specific enzyme targets that regulate cell growth pathways .
Medicinal Chemistry
Drug Development
Due to its structural characteristics, this compound serves as a precursor for synthesizing drug candidates targeting various diseases. Its derivatives have shown promise in preclinical trials for treating conditions such as cancer and bacterial infections .
Table 2: Drug Candidates Derived from the Compound
| Drug Candidate Name | Target Disease | Stage of Development | Reference |
|---|---|---|---|
| Compound A | Cancer | Preclinical | |
| Compound B | Bacterial Infection | Phase I |
Industrial Applications
Advanced Materials
In industrial settings, the compound is utilized in the production of advanced materials including polymers and electronic components. Its unique properties allow for enhanced performance in applications such as semiconductors and conductive materials .
Mechanism of Action
The mechanism of action of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine in chemical reactions involves the activation of the boronic ester group by a palladium catalyst. The palladium catalyst facilitates the formation of a palladium-boron complex, which undergoes transmetalation with an aryl or vinyl halide to form the desired biaryl or vinyl-aryl product. The molecular targets and pathways involved in these reactions are primarily related to the catalytic cycle of the palladium catalyst.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares structural, electronic, and functional properties of 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine with analogous boronic esters:
Key Observations:
Electronic Effects :
- Fluorine and trifluoromethyl groups enhance electrophilicity, improving cross-coupling rates . However, excessive steric bulk (e.g., CF₃ at position 2) may hinder reaction efficiency .
- Chlorine substituents (e.g., 2-Cl) provide a balance between electronic activation and steric accessibility .
Structural Diversity: Heterocyclic variants (e.g., pyrrolo[2,3-b]pyridine) are tailored for drug discovery, particularly in targeting ATP-binding pockets . Amino-functionalized derivatives (e.g., pyridin-2-amine) serve as bifunctional building blocks for combinatorial chemistry .
Reactivity in Suzuki-Miyaura Coupling :
- The target compound’s 2,4-difluoro substitution pattern is optimal for couplings with aryl halides, as demonstrated in intermediate synthesis for antidiabetic compounds .
- Methoxy-substituted analogs (e.g., 4-chloro-2-methoxy-5-B(pin)pyridine) exhibit slower coupling kinetics due to electron-donating effects .
Commercial Availability :
- Most derivatives are available at ≥95% purity, with storage conditions typically at +4°C .
Biological Activity
2,4-Difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a boron-containing compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
- Molecular Formula : CHBFNO
- Molecular Weight : 241.04 g/mol
- CAS Number : 1072945-00-6
- Physical State : Solid
- Purity : >98.0% (GC)
Structure
The compound features a pyridine ring substituted with two fluorine atoms and a dioxaborolane moiety, which is known for enhancing the compound's stability and solubility in biological systems.
Antimicrobial Properties
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of pyridine have shown effectiveness against various bacterial strains, suggesting that the presence of the dioxaborolane group may enhance this activity due to its ability to interact with bacterial cell walls.
Anticancer Activity
Research has demonstrated that boron-containing compounds can induce apoptosis in cancer cells. A study focusing on related compounds revealed that they inhibit cell proliferation by disrupting metabolic pathways essential for cancer cell survival. This is attributed to the ability of boron to form stable complexes with biomolecules, potentially altering their function .
The proposed mechanism of action for this compound includes:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in metabolic pathways.
- DNA Interaction : Potential binding to DNA or RNA structures could interfere with replication and transcription processes.
- Reactive Oxygen Species (ROS) Generation : Increased ROS levels may lead to oxidative stress in target cells, contributing to cytotoxic effects.
Study 1: Antimicrobial Efficacy
A comparative study evaluated the antimicrobial efficacy of several pyridine derivatives, including this compound. The results indicated a notable reduction in bacterial viability at concentrations as low as 10 µg/mL against E. coli and S. aureus, highlighting its potential as an antibacterial agent .
| Compound | Concentration (µg/mL) | % Inhibition |
|---|---|---|
| Control | - | 0 |
| Test Compound | 10 | 85 |
| Test Compound | 50 | 95 |
Study 2: Cytotoxicity Against Cancer Cell Lines
In vitro experiments were conducted on various cancer cell lines (e.g., MCF-7 and HeLa) using different concentrations of the compound. The IC values were determined to be approximately 15 µM for MCF-7 cells and 20 µM for HeLa cells, indicating moderate cytotoxicity .
| Cell Line | IC (µM) |
|---|---|
| MCF-7 | 15 |
| HeLa | 20 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2,4-difluoro-5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine, and how do reaction conditions influence yield?
- Methodology : The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. Key steps include:
- Borylation : Reacting a halogenated pyridine precursor (e.g., 5-bromo-2,4-difluoropyridine) with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., K₃PO₄) in THF/H₂O .
- Purification : Column chromatography or recrystallization in polar aprotic solvents (e.g., ethyl acetate/hexane mixtures) is used to isolate the product.
- Yield Optimization : Temperature control (60–80°C) and stoichiometric ratios (1:1.2 for boronate:halide) are critical. Excess boronate ester reduces side reactions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodology :
- NMR Spectroscopy : ¹⁹F NMR (δ ~ -110 ppm for CF groups) and ¹¹B NMR (δ ~ 30 ppm for boronate esters) confirm functional groups .
- Mass Spectrometry : High-resolution ESI-MS detects the molecular ion peak (e.g., [M+H]⁺ at m/z 283.12 for C₁₁H₁₄B₁F₂N₁O₂⁺).
- X-ray Crystallography : Single-crystal analysis resolves bond lengths (e.g., B–O ≈ 1.36 Å) and confirms regioselectivity .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be addressed?
- Experimental Design :
- Solvent Selection : Use mixed solvents (e.g., THF/hexane) to balance solubility and polarity. Slow evaporation at 4°C promotes crystal growth .
- Crystal Twinning : If twinning occurs (common in boronate esters), employ SHELXL or OLEX2 for refinement, using the TWIN/BASF commands to model overlapping lattices .
- Data Contradictions : Discrepancies between calculated and observed XRD patterns may arise from disorder in the tetramethyl-dioxaborolane ring. Apply restraints to thermal parameters during refinement .
Q. How do electronic properties (e.g., frontier molecular orbitals) influence its reactivity in cross-coupling reactions?
- Methodology :
- DFT Calculations : At the B3LYP/6-311+G(2d,p) level, compute HOMO/LUMO energies. The boronate ester’s LUMO (≈ -1.8 eV) facilitates nucleophilic attack by palladium catalysts .
- Hammett Analysis : Electron-withdrawing fluorine substituents increase the pyridine ring’s electrophilicity, accelerating transmetallation in Suzuki reactions .
- Controlled Experiments : Compare coupling rates with non-fluorinated analogs to isolate electronic effects .
Q. What are the key stability considerations for long-term storage?
- Degradation Pathways :
- Hydrolysis : The boronate ester is sensitive to moisture. Store under inert gas (N₂/Ar) with molecular sieves.
- Thermal Decomposition : TGA data (onset ~180°C) indicate decomposition via B–O bond cleavage. Avoid prolonged exposure to >100°C .
Data Contradiction Analysis
Q. Why might Suzuki reaction yields vary between labs using identical protocols?
- Critical Variables :
- Catalyst Purity : Pd(PPh₃)₄ degrades upon exposure to air. Use freshly prepared catalyst or switch to air-stable alternatives (e.g., PdCl₂(dppf)) .
- Solvent Anhydrousity : Trace water in THF hydrolyzes the boronate ester, reducing effective concentration. Distill solvents over Na/benzophenone .
- Substrate Impurities : Halide precursors (e.g., 5-bromo-2,4-difluoropyridine) often contain residual Br₂, which poisons catalysts. Pre-purify via recrystallization .
Methodological Tools
Q. Which software is recommended for refining its crystal structure, and why?
- Tool Selection :
- SHELXL : Robust for small-molecule refinement, especially for handling disorder in flexible groups (e.g., tetramethyl-dioxaborolane) .
- OLEX2 : Integrates structure solution (via charge flipping) and visualization, useful for interpreting hydrogen-bonding networks (e.g., C–H···F interactions) .
Electronic Structure and Applications
Q. How can Hirshfeld surface analysis elucidate intermolecular interactions in its solid-state structure?
- Procedure :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
